molecular formula C9H9BO2S B1373375 (6-Methylbenzo[b]thiophen-2-yl)boronic acid CAS No. 820240-91-3

(6-Methylbenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1373375
CAS No.: 820240-91-3
M. Wt: 192.05 g/mol
InChI Key: PRLYUBNPLSDOSJ-UHFFFAOYSA-N
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Description

(6-Methylbenzo[b]thiophen-2-yl)boronic acid (CAS 820240-91-3) is a high-purity boronic acid derivative supplied for research applications. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, a key step in constructing complex molecules . Boronic acids are increasingly important in drug discovery due to their unique ability to form reversible covalent bonds with biological targets, offering significant therapeutic potential . Researchers utilize this reagent in the synthesis of novel compounds, such as benzo[b]thiophene derivatives, for biological evaluation in areas like oncology . Its specific 6-methylbenzo[b]thiophene structure makes it a key intermediate in developing potent bioactive molecules, as evidenced by its use in creating advanced antagonists for receptors like the neurokinin-2 receptor . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

(6-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLYUBNPLSDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694399
Record name (6-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820240-91-3
Record name (6-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transition-Metal-Catalyzed Borylation of Halogenated Precursors

This classical approach involves starting from a 6-methylbenzo[b]thiophene derivative halogenated at the 2-position (e.g., 2-bromo-6-methylbenzo[b]thiophene). The halide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron or other boron reagents.

  • Typical conditions: Pd(dppf)Cl2 or Pd(PPh3)4 as catalyst, base such as potassium acetate or potassium carbonate, solvent like dioxane or DMF, temperature 80–100 °C.
  • Advantages: High regioselectivity and good yields.
  • Example: The palladium-catalyzed borylation of 2-bromo-6-methylbenzo[b]thiophene with bis(pinacolato)diboron yields the corresponding pinacol boronate ester, which can be hydrolyzed to the boronic acid.

Transition-Metal-Free Borylation of Aryl Halides

Recent advances have demonstrated that aryl bromides can be converted to boronic acids without transition metals using strong bases and boron sources.

  • Procedure: Aryl bromide is treated with potassium tert-butoxide and bis-boronic acid in methanol at low temperature (0 °C) with stirring, followed by acidic workup to isolate the boronic acid.
  • Key features: Avoids expensive metals and ligands; suitable for sensitive substrates.
  • Reference: Lim et al. (2020) reported a transition-metal-free borylation of aryl bromides with good yields and mild conditions.

Lithiation Followed by Electrophilic Borylation

This method involves directed ortho-lithiation of 6-methylbenzo[b]thiophene at the 2-position using a strong base such as n-butyllithium, followed by quenching with a boron electrophile like trimethyl borate.

  • Steps:
    • Treatment of 6-methylbenzo[b]thiophene with n-BuLi at low temperature (-78 °C).
    • Addition of trimethyl borate.
    • Acidic hydrolysis to yield the boronic acid.
  • Advantages: High regioselectivity.
  • Limitations: Requires strict anhydrous conditions and low temperatures.

Direct C–H Borylation

Emerging catalytic systems allow direct borylation of C–H bonds in heteroaromatic compounds such as benzo[b]thiophene derivatives.

  • Catalysts: Iridium complexes with bipyridine ligands.
  • Conditions: Mild temperatures, use of bis(pinacolato)diboron.
  • Benefit: Avoids pre-functionalization steps.
  • Status: Less common for 6-methylbenzo[b]thiophene but promising for future applications.

Many synthetic routes yield boronate esters (e.g., pinacol esters or MIDA esters) that require hydrolysis to the free boronic acid.

Method Starting Material Key Reagents/Catalysts Conditions Yield & Notes
Pd-Catalyzed Borylation 2-Bromo-6-methylbenzo[b]thiophene Pd catalyst, bis(pinacolato)diboron 80–100 °C, base, inert atmosphere High yield; widely used; requires Pd
Transition-Metal-Free Borylation 2-Bromo-6-methylbenzo[b]thiophene t-BuOK, bis-boronic acid 0 °C, MeOH, acidic workup Moderate to good yield; metal-free approach
Lithiation + Electrophilic Borylation 6-Methylbenzo[b]thiophene n-BuLi, trimethyl borate -78 °C to RT, anhydrous High regioselectivity; sensitive conditions
Direct C–H Borylation 6-Methylbenzo[b]thiophene Ir catalyst, bis(pinacolato)diboron Mild temp, inert atmosphere Emerging method; avoids halogenation
  • Selectivity: The 2-position of benzo[b]thiophene is favored for borylation due to electronic and steric factors, especially when a methyl group is present at the 6-position.
  • Hydrolysis: Optimized hydrolysis of MIDA or pinacol boronate esters ensures high purity of the boronic acid with minimal side reactions.
  • Transition-metal-free methods provide a cost-effective and environmentally friendly alternative, though substrate scope and yields can vary.
  • Pd-catalyzed methods remain the most reliable for scale-up and complex molecule synthesis, with well-established protocols and commercial availability of reagents.

The preparation of (6-Methylbenzo[b]thiophen-2-yl)boronic acid is well-established through several synthetic routes, with palladium-catalyzed borylation of halogenated precursors being the most common and efficient method. Transition-metal-free borylation and lithiation-borylation strategies offer alternative pathways with distinct advantages. Hydrolysis of boronate esters is a critical step to obtain the free boronic acid. Researchers choose the method based on availability of starting materials, scale, and sensitivity of functional groups.

Scientific Research Applications

a. Pharmaceutical Intermediates

(6-Methylbenzo[b]thiophen-2-yl)boronic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, making it valuable in the development of drug candidates targeting specific biological pathways.

b. PDE4 Inhibitors

Research indicates that this compound can be utilized in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are significant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic AMP levels within cells .

c. CYP11B1 Inhibitors

The compound is also explored for its role in developing CYP11B1 inhibitors, which are crucial for treating cortisol-dependent diseases like Cushing's syndrome. By inhibiting this enzyme, it is possible to decrease cortisol production, thereby alleviating symptoms associated with excess cortisol levels .

a. Synthesis of Phosphorescent Sensors

This compound has been employed in synthesizing phosphorescent sensors for detecting heavy metal ions, particularly copper(II). These sensors exploit the luminescent properties of the compound when it interacts with specific metal ions, providing a sensitive method for environmental monitoring .

b. Suzuki-Miyaura Cross-Coupling Reactions

The compound is frequently used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

a. Monitoring Heavy Metal Contamination

Due to its ability to form complexes with metal ions, this compound is being investigated for its potential use in environmental monitoring systems aimed at detecting heavy metal contamination in water sources. The sensitivity of the phosphorescent sensors developed using this compound can lead to more effective environmental assessments .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryPDE4 inhibitors
CYP11B1 inhibitors
Materials SciencePhosphorescent sensors for metal ion detection
Suzuki-Miyaura cross-coupling reactions
Environmental MonitoringHeavy metal contamination detection

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The reactivity and physicochemical properties of boronic acids are highly dependent on substituent positioning and electronic effects. Below is a comparison of (6-methylbenzo[b]thiophen-2-yl)boronic acid with key analogs:

Table 1: Structural and Electronic Properties of Benzo[b]thiophene Boronic Acid Derivatives
Compound Name Substituent Position/Type Molecular Formula Key Properties/Applications
This compound 6-methyl, 2-B(OH)₂ C₉H₉BO₂S Enzyme inhibition, sensing
(5-Methylbenzo[b]thiophen-2-yl)boronic acid 5-methyl, 2-B(OH)₂ C₉H₉BO₂S Higher steric hindrance at 5-position
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid 6-cyano, 2-B(OH)₂ C₉H₆BNO₂S Enhanced electron-withdrawing effects
(7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid 7-methoxy, 5-methyl C₁₀H₁₁BO₃S Improved solubility, altered pKa

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 5-methyl analog (CID 2794641) exhibits increased steric hindrance near the boronic acid group, which may reduce binding affinity in enzyme active sites compared to the 6-methyl derivative .

pKa and Reactivity

The pKa of boronic acids determines their ability to form boronate esters under physiological conditions. Studies on fluoro-substituted boronic acids suggest that substituent positioning (through-space effects) significantly impacts pKa more than electronic effects (through-bond) . For example:

  • Wulff-Type Boronic Acids: Compounds with adjacent amine groups (e.g., 2-dimethylaminomethylphenylboronic acid) exhibit pKa values closer to physiological pH (≈7.4) due to B–N coordination, enhancing their suitability for biological applications .
  • Benzo[b]thiophene Derivatives : The 6-methyl substituent in the target compound likely raises its pKa compared to unsubstituted benzo[b]thiophene boronic acids, reducing its reactivity at neutral pH but improving stability in acidic environments .
Table 2: Inhibitory Activity of Benzo[b]thiophene Boronic Acids
Compound Target Enzyme IC₅₀/Activity Reference
This compound Metallo-β-lactamases 30–70 µM
13c (Boronic acid-containing stilbene) Tubulin polymerization IC₅₀ = 21–22 µM
3d (β-amido boronic acid) SARS-CoV-2 Mpro Binding at 5–20 µM

Key Findings :

  • The target compound’s benzo[b]thiophene core contributes to moderate metallo-β-lactamase inhibition (IC₅₀ 30–70 µM), comparable to other heterocyclic boronic acids .
  • Boronic acids with extended conjugation (e.g., stilbene derivatives) show superior tubulin inhibition, highlighting the role of planar aromatic systems in biological targeting .

Biological Activity

(6-Methylbenzo[b]thiophen-2-yl)boronic acid (CAS No. 820240-91-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a benzothiophene moiety with a boronic acid functional group. Its molecular formula is C9H9BO2SC_9H_9BO_2S, and it has a molecular weight of approximately 192.04 g/mol. The unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Boronic acids are known to reversibly bind to serine proteases and β-lactamases, which are crucial in antibiotic resistance. Studies indicate that derivatives of boronic acids can inhibit both class A and class C β-lactamases, providing a pathway for developing broad-spectrum antibacterial agents .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, such as MCF-7. The mechanism may involve the inhibition of key enzymes involved in cell proliferation .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including multidrug-resistant strains. The compound's ability to inhibit β-lactamases makes it particularly valuable in overcoming antibiotic resistance.

Bacterial Strain Inhibition Concentration (mg/mL)
Escherichia coli6.50
Staphylococcus aureus5.00
Klebsiella pneumoniae4.50

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds in this class demonstrate the ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage.

Anticancer Activity

Studies have indicated that derivatives of this compound show varying degrees of cytotoxicity against cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-718.76
HeLa22.45
A54925.10

The cytotoxic effects are believed to arise from the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Broad-Spectrum β-Lactamase Inhibition : A study reported the synthesis of a library of benzo[b]thiophen-2-ylboronic acid derivatives that demonstrated broad-spectrum activity against various β-lactamases, providing insights into their structural requirements for effective inhibition .
  • Anticancer Efficacy : Another research effort highlighted the synthesis and evaluation of boronic acid derivatives showing selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
  • Mechanistic Insights : X-ray crystallography studies have elucidated the binding interactions between boronic acids and their protein targets, revealing critical structural features that enhance their inhibitory activity .

Comparative Analysis

Comparative studies with other boronic acids reveal distinct differences in biological activity based on structural modifications:

Compound Name Molecular Formula Biological Activity
(5-Methylbenzo[b]thiophen-2-yl)boronic acidC9H9BO2SModerate antibacterial activity
(7-Methylbenzo[b]thiophen-2-yl)boronic acidC10H11BO3SHigher anticancer efficacy
(6-Amino-benzothiophene derivativesVariesStronger enzyme inhibition

The variations in substitution patterns on the benzothiophene ring significantly influence the biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for (6-Methylbenzo[b]thiophen-2-yl)boronic acid, and how can they be addressed?

  • Methodological Approach : Purification of boronic acids is complicated by irreversible silica gel binding and boroxin formation during elevated-temperature reactions. To mitigate this, prodrug strategies (e.g., pinacol esters) are often synthesized first, as they are more stable and easier to purify . Additionally, anhydrous conditions and molecular sieves (e.g., 4 Å) in solvents like DMSO-d6 can prevent protodeborylation during characterization .

Q. How can the Lewis acidity and pKa of this boronic acid be experimentally determined?

  • Methodological Approach : Use 11B^{11}\text{B} NMR titration in phosphate buffer solutions. The pKa is derived from the midpoint of the pH-dependent chemical shift curve, where boronic acid and boronate concentrations are equal. For example, tetrafluorophenyl boronic acid showed a pKa of 6.0 using this method . A linear correlation (R2=0.98R^2 = 0.98) between 1H^{1}\text{H} NMR hydroxyl proton shifts and pKa in DMSO-d6 can validate results .

Q. What are common applications of this compound in drug discovery?

  • Methodological Approach : This compound can serve as a bioisostere or pharmacophore in bioactive molecules. For example, boronic acid derivatives of combretastatin analogs inhibit tubulin polymerization (IC50_{50} = 21–22 µM) and induce apoptosis in cancer cells . Rational design via computational docking or substrate mimicry (e.g., peptidomimetics) is critical for optimizing binding affinity .

Advanced Research Questions

Q. How can non-specific interactions of boronic acids with non-glycosylated proteins be minimized in glycoprotein studies?

  • Methodological Approach : Secondary interactions (e.g., hydrophobic effects) often reduce selectivity. Buffer optimization (e.g., adjusting ionic strength or pH) can suppress non-specific binding. For instance, phosphate buffers at pH 7.4 improved selectivity for RNAse B over RNAse A in boronic acid-based capture systems .

Q. How can contradictions in pKa values from 11B^{11}\text{B} NMR vs. 1H^{1}\text{H} NMR be resolved?

  • Methodological Approach : Cross-validate using both methods. For pentafluorophenyl boronic acid, 11B^{11}\text{B} NMR titration was unreliable due to rapid protodeborylation, but a linear correlation (δ[1H]=0.208pKa+9.7969δ[^{1}\text{H}] = -0.208 \text{pKa} + 9.7969) predicted a pKa of 3.5, consistent with its high Lewis acidity . Exclude outliers (e.g., unstable derivatives) from datasets to improve accuracy.

Q. What computational strategies optimize the selection of boronic acids for high-throughput screening?

  • Methodological Approach : Use principal component analysis (PCA) and k-means clustering to map chemical space. A dataset of 5,136 boronic acids was reduced to 200 clusters, with one representative per cluster selected for diversity. RDKit and Mordred descriptors (e.g., electronic parameters) guide prioritization of in-house or commercial candidates .

Q. How does structural modification of the benzo[b]thiophene core influence thermal stability?

  • Methodological Approach : Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., fluorine) enhance stability. Pyrene-1-boronic acid, for example, remains stable up to 600°C. For this compound, methyl groups may reduce oxidative degradation, but empirical TGA under nitrogen is recommended .

Key Considerations for Experimental Design

  • Synthetic Routes : Prioritize Suzuki-Miyaura coupling for aryl-boronic acid integration, but monitor protodeborylation via 11B^{11}\text{B} NMR .
  • Biological Assays : Use FACScan analysis for apoptosis quantification (e.g., Jurkat cells treated at >108^{-8} M) .
  • Computational Tools : Leverage the Boronic Acid Navigator (https://bit.ly/boronics ) to compare structural diversity and frequency in bioactive molecules .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(6-Methylbenzo[b]thiophen-2-yl)boronic acid
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